![molecular formula C16H19ClN4O2 B2833911 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide CAS No. 1797811-69-8](/img/structure/B2833911.png)
2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide” is an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a carboxamide derived from acetic acid . It also contains a chlorophenoxy group, which is a phenol ether with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, chlorophenoxy group, and acetamide group would all contribute to its overall structure. The compound’s properties and reactivity would be influenced by these functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, the chlorophenoxy group might participate in substitution reactions, and the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Scientific Research Applications
- Researchers have explored the use of MCPA for environmental cleanup. For instance:
- Studies have assessed the impact of MCPA on aquatic plants like Hydrilla verticillata using morpho-anatomical and physiological biomarkers .
Environmental Remediation
Toxicity Evaluation and Environmental Risk Assessment
Nanocomposite Synthesis
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their interaction with various biological targets
Mode of Action
Based on the structure and functional groups present in the compound, it can be hypothesized that it may interact with its targets through hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions . These interactions could potentially alter the function of the target, leading to changes at the cellular level.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways
Pharmacokinetics
The compound’s solubility in water and its molecular weight suggest that it could potentially be absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and ionic strength can affect the compound’s interaction with its targets and its overall stability . .
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-11-8-15(21(2)3)20-14(19-11)9-18-16(22)10-23-13-6-4-12(17)5-7-13/h4-8H,9-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHHEBFPDFPEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.